2-(4-Chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound features a chloro, ethoxy, and fluoro-substituted phenyl ring, making it a versatile intermediate in various chemical syntheses.
Scientific Research Applications
2-(4-Chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in various scientific research fields:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of boron-containing drugs and probes for biological imaging.
Industry: Used in the production of advanced materials, such as polymers and electronic components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-5-ethoxy-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Reaction Conditions:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Catalyst: None required
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Converts the boronic ester to the corresponding phenol.
Hydrolysis: Yields the corresponding boronic acid and pinacol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., ethanol or toluene).
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Hydrolysis: Aqueous acid or base (e.g., HCl or NaOH).
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 4-Chloro-5-ethoxy-2-fluorophenol.
Hydrolysis: 4-Chloro-5-ethoxy-2-fluorophenylboronic acid.
Mechanism of Action
The compound’s mechanism of action in chemical reactions primarily involves the formation of a boronate complex with a palladium catalyst in Suzuki-Miyaura coupling. This complex facilitates the transfer of the aryl group to the halide, forming a new carbon-carbon bond. In biological systems, boronic esters can interact with enzymes and proteins, potentially inhibiting their function or serving as molecular probes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-ethoxy-2-fluorophenylboronic acid
- 4-Chloro-5-ethoxy-2-fluorophenylboronic pinacol ester
- 4-Chloro-5-ethoxy-2-fluorophenylboronic acid neopentyl glycol ester
Uniqueness
Compared to its analogs, 2-(4-Chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity in cross-coupling reactions due to the presence of the tetramethyl-1,3,2-dioxaborolane moiety. This makes it particularly valuable in synthesizing complex organic molecules with high precision and yield.
Properties
IUPAC Name |
2-(4-chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClFO3/c1-6-18-12-7-9(11(17)8-10(12)16)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDMRWWIYFKJRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.